An In-Depth Technical Guide to the Mechanism of Action of BAY 249716: A Modulator of Mutant p53 Condensation
An In-Depth Technical Guide to the Mechanism of Action of BAY 249716: A Modulator of Mutant p53 Condensation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 249716 is a novel small molecule that has demonstrated a unique mechanism of action centered on the modulation of mutant p53 protein condensation. By directly interacting with and stabilizing various forms of the p53 tumor suppressor protein, BAY 249716 presents a promising therapeutic strategy for cancers harboring p53 mutations. This technical guide provides a comprehensive overview of the core mechanism of action of BAY 249716, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved.
Core Mechanism of Action: Stabilization of Wild-Type and Mutant p53
The primary mechanism of action of BAY 249716 is its ability to directly bind to and stabilize both wild-type (WT) and mutant forms of the p53 protein. This stabilization effect has been quantified through nano-differential scanning fluorimetry (nano-DSF), which measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm (ΔTm) indicates enhanced protein stability.
A key study by Lemos et al. in 2020 demonstrated that BAY 249716 significantly stabilizes the DNA binding domain of wild-type p53 and the common structural mutants p53 R175H and p53 Y220C.[1] Unlike some other p53-targeting compounds, BAY 249716 does not form covalent bonds with the p53 protein.[1]
Quantitative Data: p53 Stabilization by BAY 249716
The following table summarizes the thermal shift (ΔTm) induced by BAY 249716 on different p53 variants as determined by nano-DSF.[1]
| p53 Variant | Basal Tm (°C) | ΔTm with BAY 249716 (°C) |
| p53 WT | 41.6 ± 0.01 | +1.5 |
| p53 R175H | 35.0 ± 0.086 | +2.5 |
| p53 Y220C | 34.7 ± 0.02 | +3.2 |
Modulation of Mutant p53 Condensation
Structural mutations in p53 can lead to its misfolding and subsequent aggregation into condensates within the cell nucleus. These condensates are associated with a loss of tumor suppressor function and a gain of oncogenic functions. BAY 249716 has been shown to modulate this process.
In cells expressing structural mutant p53 (e.g., p53 Y220C), BAY 249716 leads to the dissolution of these mutant p53 condensates.[1] Conversely, in cells with a DNA-binding mutant of p53 (p53 R273H), the compound was observed to induce the formation of p53 condensates.[1] This differential activity highlights the compound's ability to specifically influence the condensation behavior of different p53 mutants.
Reactivation of p53 Transcriptional Activity
While BAY 249716's primary effect is on p53 condensation, it has also been shown to activate p53 reporter genes, suggesting a degree of reactivation of p53's transcriptional function. This effect was observed in cells with wild-type p53 (U2OS) and, to a lesser extent, in cells with mutant p53.[1]
The reactivation of p53 signaling can lead to the transcription of target genes involved in critical cellular processes such as cell cycle arrest and apoptosis.
Anti-Proliferative Activity
Consistent with its mechanism of action on the p53 pathway, BAY 249716 exhibits anti-proliferative activity in various cancer cell lines with different p53 mutation statuses.[2] The half-maximal inhibitory concentration (IC50) values are reported to be in the low micromolar range.[2]
Specific IC50 values for BAY 249716 in a panel of cancer cell lines have not been publicly disclosed in the reviewed literature.
Experimental Protocols
Nano-Differential Scanning Fluorimetry (nano-DSF) for p53 Stabilization
Objective: To determine the thermal stability of p53 variants in the presence of BAY 249716.
Methodology:
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Protein Preparation: Recombinantly expressed and purified p53 DNA-binding domains (wild-type, R175H, and Y220C) were used.
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Sample Preparation: The p53 protein variants were incubated with BAY 249716 at a specified concentration (e.g., 10-fold molar excess) in a suitable buffer (e.g., phosphate-buffered saline). A control sample with DMSO (vehicle) was prepared in parallel.
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Instrumentation: A Prometheus NT.48 or similar nano-DSF instrument was used.
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Measurement: Capillaries were loaded with the protein-compound mixtures. A thermal ramp from 20°C to 95°C at a heating rate of 1°C/min was applied.
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Data Analysis: The intrinsic tryptophan fluorescence at 330 nm and 350 nm was measured. The ratio of the fluorescence intensities (F350/F330) was plotted against temperature. The melting temperature (Tm) was determined from the first derivative of this curve. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the control from the Tm of the BAY 249716-treated sample.
p53 Reporter Assay
Objective: To assess the ability of BAY 249716 to activate p53-mediated transcription.
Methodology:
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Cell Culture: Cancer cell lines with different p53 statuses (e.g., U2OS with p53 WT, and various mutant p53 lines) were used.
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Transfection: Cells were transiently or stably transfected with a reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., luciferase).
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Compound Treatment: Transfected cells were treated with various concentrations of BAY 249716 or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
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Lysis and Measurement: Cells were lysed, and the reporter gene activity (e.g., luminescence for luciferase) was measured using a plate reader.
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Data Analysis: The reporter activity was normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The fold activation relative to the vehicle control was calculated.
Additional Antitubercular Activity
It is noteworthy that BAY 249716 has also been reported to possess antitubercular activity, with an IC90 of less than 0.10 μg/mL for Mycobacterium tuberculosis.[3] The mechanism of this activity is distinct from its p53-modulating effects and is not the focus of this guide.
Conclusion and Future Directions
BAY 249716 represents a promising therapeutic agent with a novel mechanism of action targeting the condensation of mutant p53. Its ability to stabilize various p53 forms and modulate their aggregation provides a new avenue for cancer therapy, particularly for tumors with p53 mutations that are currently difficult to treat.
Further research is warranted to:
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Elucidate the precise downstream effects of BAY 249716 on p53 target gene expression and the subsequent impact on cell cycle and apoptosis.
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Determine the full spectrum of its anti-proliferative activity across a wider range of cancer cell lines.
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Investigate the in vivo efficacy and safety of BAY 249716 in preclinical cancer models.
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Explore the potential for combination therapies with other anticancer agents.
Currently, there is no publicly available information on the clinical trial status of BAY 249716. Continued investigation into its mechanism and therapeutic potential will be crucial for its potential translation to the clinic.
